5-[(4-Cyclobutyltriazol-1-yl)methyl]thiadiazole
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Overview
Description
5-[(4-Cyclobutyltriazol-1-yl)methyl]thiadiazole: is a heterocyclic compound that features a thiadiazole ring fused with a triazole ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both thiadiazole and triazole rings endows the compound with a range of chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Cyclobutyltriazol-1-yl)methyl]thiadiazole typically involves the formation of the triazole ring followed by the introduction of the thiadiazole moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a cyclobutyl-substituted azide with a thiadiazole precursor can yield the desired compound through a click chemistry approach .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products. The choice of solvents, catalysts, and temperature control are critical factors in achieving efficient industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-[(4-Cyclobutyltriazol-1-yl)methyl]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the thiadiazole or triazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiadiazole or triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-[(4-Cyclobutyltriazol-1-yl)methyl]thiadiazole is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development .
Medicine: In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs for various diseases .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of 5-[(4-Cyclobutyltriazol-1-yl)methyl]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may activate receptors by mimicking the action of natural ligands .
Comparison with Similar Compounds
- 5-[(4-Methyltriazol-1-yl)methyl]thiadiazole
- 5-[(4-Phenyltriazol-1-yl)methyl]thiadiazole
- 5-[(4-Ethyltriazol-1-yl)methyl]thiadiazole
Comparison: Compared to these similar compounds, 5-[(4-Cyclobutyltriazol-1-yl)methyl]thiadiazole exhibits unique properties due to the presence of the cyclobutyl group. This group can influence the compound’s steric and electronic characteristics, potentially enhancing its reactivity and biological activity. The cyclobutyl group may also affect the compound’s solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
5-[(4-cyclobutyltriazol-1-yl)methyl]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c1-2-7(3-1)9-6-14(12-11-9)5-8-4-10-13-15-8/h4,6-7H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHGRETVRMXOSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CN(N=N2)CC3=CN=NS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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